Cas no 1784344-23-5 (2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)-)
2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)-
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- Inchi: 1S/C10H6FNO2/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H
- InChI Key: LYZMMSIRDUZDPB-UHFFFAOYSA-N
- SMILES: O1C=C(C2=CC=CC(F)=C2)N=C1C=O
2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369718-1.0g |
4-(3-fluorophenyl)-1,3-oxazole-2-carbaldehyde |
1784344-23-5 | 1.0g |
$1133.0 | 2023-03-02 | ||
| Enamine | EN300-369718-2.5g |
4-(3-fluorophenyl)-1,3-oxazole-2-carbaldehyde |
1784344-23-5 | 2.5g |
$2347.0 | 2023-03-02 | ||
| Enamine | EN300-369718-5.0g |
4-(3-fluorophenyl)-1,3-oxazole-2-carbaldehyde |
1784344-23-5 | 5.0g |
$2976.0 | 2023-03-02 | ||
| Enamine | EN300-369718-10.0g |
4-(3-fluorophenyl)-1,3-oxazole-2-carbaldehyde |
1784344-23-5 | 10.0g |
$3742.0 | 2023-03-02 |
2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)-
2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- (CAS No. 1784344-23-5): A Comprehensive Overview
The compound 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- (CAS No. 1784344-23-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an oxazole ring with a carboxaldehyde group and a fluorophenyl substituent. The presence of the fluorine atom in the aromatic ring introduces distinct electronic properties, making this compound a valuable tool in synthetic chemistry and drug design.
Structural Features and Synthesis
The synthesis of 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- involves a series of carefully designed reactions to achieve the desired molecular architecture. The oxazole ring is typically formed through a condensation reaction between an aldehyde and an amine derivative, followed by cyclization under acidic conditions. The introduction of the fluorophenyl group requires precise control over the reaction conditions to ensure regioselectivity and high yields. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing the overall quality of the compound.
Chemical Properties and Reactivity
2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- exhibits interesting chemical properties due to its functional groups. The oxazole ring is known for its stability and ability to participate in various types of bonding interactions, making it suitable for applications in coordination chemistry. The carboxaldehyde group adds reactivity, allowing for further functionalization through alkylation or condensation reactions. The fluorine atom in the phenyl ring contributes to the compound's electronic characteristics, enhancing its potential for use in electroluminescent materials and sensors.
Applications in Materials Science
One of the most promising applications of 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- is in the development of advanced materials. Researchers have explored its use as a building block for constructing supramolecular assemblies and coordination polymers. The compound's ability to form hydrogen bonds and π-π interactions makes it ideal for designing self-assembled structures with tailored properties. Recent studies have demonstrated its potential in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as light or temperature.
Biological Activity and Drug Design
In the field of medicinal chemistry, 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- has shown promise as a lead compound for drug discovery. Its unique structure allows for interactions with biological targets such as enzymes and receptors, making it a valuable candidate for developing new therapeutic agents. Fluorinated compounds are particularly appealing due to their enhanced bioavailability and stability in vivo. Ongoing research is focused on optimizing the compound's pharmacokinetic properties to improve its efficacy as a drug candidate.
Environmental Impact and Sustainability
The environmental impact of 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- has also been a topic of interest among researchers. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. The use of renewable feedstocks and catalytic processes has significantly improved the sustainability profile of this compound. Additionally, studies on its biodegradation pathways are underway to ensure that it can be safely integrated into industrial applications without posing risks to ecosystems.
Conclusion
In summary, 2-Oxazolecarboxaldehyde, 4-(3-fluorophenyl)- (CAS No. 1784344-23-5) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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